molecular formula C23H22ClN5 B2685747 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896805-72-4

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2685747
CAS No.: 896805-72-4
M. Wt: 403.91
InChI Key: ZLRUCCQFQWRIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic structure with nitrogen atoms at positions 1, 2, 5, and 7. The molecule features a 4-chlorophenyl group at position 3, a methyl group at position 5, and a 4-phenylpiperazinyl substituent at position 8.

Pyrazolo[1,5-a]pyrimidines are known for their planar aromatic systems, which enhance interactions with biological targets like kinases or DNA.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUCCQFQWRIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazinyl groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H20ClN3O2C_{20}H_{20}ClN_3O_2 and a molecular weight of approximately 369.8 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility. The presence of the 4-chlorophenyl and 4-phenylpiperazin-1-yl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds containing this scaffold have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidineHCT1160.39 ± 0.06
This compoundMCF-70.46 ± 0.04

These results indicate its potential as a lead compound for developing new anticancer drugs targeting specific pathways such as Aurora-A kinase inhibition .

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects, with several derivatives demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including kinases and receptors involved in cancer progression and inflammation. These studies provide insights into the interaction dynamics and help in optimizing the compound's structure for improved activity.

Case Study 1: Anticancer Efficacy

A recent study explored the effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The compound was tested against HCT116 and MCF-7 cells, showing promising results in inhibiting cell proliferation through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in animal models of inflammation. The study demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as protein kinases. It inhibits the catalytic activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural modifications at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold significantly alter pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidines

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Biological Findings References
Target Compound 4-Chlorophenyl Methyl 4-Phenylpiperazinyl Not explicitly reported in evidence; inferred kinase/anticancer potential from analogs -
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Methyl Piperidinyl Lower steric bulk at position 7; reduced kinase inhibition compared to phenylpiperazine analogs
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) N-linked 4-Chlorophenyl - - High therapeutic index (TI = 7.52–10.24) vs. cancer cells; non-mutagenic, low cytotoxicity
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - 4-Fluorophenyl Trifluoromethyl Enhanced lipophilicity; potential for CNS penetration
7-Morpholinyl-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine - - Morpholinyl Improved solubility; moderate kinase inhibition
3-Phenylpyrazolo[1,5-a]pyrimidine Phenyl - - Baseline activity; lower TI and higher cytotoxicity vs. chlorophenyl analogs

Key Findings from Comparative Studies

Position 7 Substitutions :

  • The 4-phenylpiperazinyl group (target compound) offers superior binding to kinase domains compared to piperidinyl (e.g., compound) or morpholinyl (e.g., compound) due to its aromaticity and hydrogen-bonding capacity .
  • Trifluoromethyl at position 7 () increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration but may reduce solubility .

Position 3 Substitutions: 4-Chlorophenyl (target compound and derivative 12b) enhances anticancer activity and reduces mutagenicity compared to phenyl () or pyridinyl () groups. Derivative 12b showed a TI >7 vs. cancer cells, outperforming doxorubicin (TI = 2.42–2.67) .

Position 5 Substitutions :

  • Methyl (target compound) balances steric hindrance and metabolic stability. Larger groups (e.g., trifluoromethyl in ) may enhance potency but reduce synthetic yield .

Biological Activity: Antioxidant Activity: Derivative 12b (N-(4-chlorophenyl)) showed higher TAC (31.27 mg gallic acid/g) and lower DPPH IC50 (18.33 mg/mL) than 12a, indicating substituent-dependent antioxidant effects . Cytotoxicity: Chlorophenyl derivatives generally exhibit lower cytotoxicity on normal cells (e.g., TI = 10.24 for 12b) compared to non-halogenated analogs .

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure includes a chlorophenyl group, a methyl group, and a phenylpiperazinyl group, which contribute to its diverse biological effects.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme that regulates the cell cycle. By inhibiting CDK2, this compound disrupts cell cycle progression, leading to decreased cell proliferation in various cancer cell lines. The inhibition of CDK2 has been associated with significant anti-proliferative effects on cancer cells.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer activities. For instance, compounds related to this compound have shown cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF70.46 ± 0.04CDK2 Inhibition
This compoundA5490.39 ± 0.06CDK2 Inhibition
Related Compound XNCI-H4600.30 ± 0.03Aurora-A Kinase Inhibition

These findings indicate that this compound and its derivatives can effectively inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment.

Other Biological Activities

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anti-inflammatory and anti-lipoxygenase activities. These activities are crucial as they may contribute to the overall therapeutic profile of the compound.

Case Studies

A study conducted by Wei et al. (2022) explored the structure-activity relationship (SAR) of pyrazole derivatives against multiple cancer types. They reported that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations against various tumor cell lines .

Another notable research highlighted the synthesis and evaluation of related compounds that showed promising results in inhibiting CDK2 activity while also displaying favorable pharmacokinetic profiles . These studies underline the importance of further exploring this compound's potential in drug development.

Q & A

What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, and how are key intermediates validated?

Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with aromatic ketones or diones. For example:

  • Step 1: React 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) under reflux (433–438 K) to eliminate water and form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions.
    Validation: Intermediates are confirmed using 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 2.5–3.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated m/z). Crystallinity is assessed via melting point analysis (e.g., 263–265°C for analogous compounds) .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Answer:

  • Spectroscopy:
    • IR confirms functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹, NH stretches at 3300–3400 cm⁻¹).
    • 1H NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.7 ppm, piperazine protons as multiplet signals).
  • X-ray crystallography: Resolves bond angles (e.g., C–N–C in piperazine at ~112.7°) and packing interactions (e.g., π-π stacking between aromatic rings, distance ~3.5 Å). For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 9.536 Å, b = 15.941 Å, c = 24.853 Å are reported for analogs .

What methodologies are used to assess the compound’s solubility and stability under physiological conditions?

Answer:

  • Solubility: Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. For analogs, solubility ranges from 10–50 µg/mL, influenced by lipophilic substituents (e.g., trifluoromethyl groups reduce solubility).
  • Stability: Evaluated using HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed piperazine rings) are identified via LC-MS .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?

Answer:

  • Key Modifications:
    • Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance binding to benzodiazepine receptors (e.g., IC₅₀ < 100 nM for 4-chlorophenyl derivatives).
    • Piperazine Optimization: Bulky substituents on piperazine (e.g., 4-phenyl) improve selectivity for peripheral benzodiazepine receptors .
  • Methodology:
    • Docking Simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets (e.g., hydrophobic interactions with Phe residues).
    • In vitro Assays: Radioligand binding (e.g., [³H]PK11195 displacement) quantifies affinity .

How are contradictions in biological activity data across studies addressed?

Answer:

  • Case Example: Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, enzyme source).
  • Resolution:
    • Standardized Protocols: Use uniform ATP concentrations (e.g., 10 µM) and recombinant enzymes.
    • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

What strategies optimize reaction yields when scaling up synthesis?

Answer:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve yields from 60% to >80% in scaled reactions.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/acetone 1:1) removes byproducts .

How can computational models predict pharmacokinetic properties like bioavailability?

Answer:

  • Tools: SwissADME or QikProp calculate LogP (target range: 2–4), TPSA (<90 Ų for blood-brain barrier penetration), and CYP450 metabolism (e.g., CYP3A4 liability).
  • Case Study: For analogs with LogP = 3.2 and TPSA = 65 Ų, oral bioavailability is predicted at 40–60% .

What analytical techniques resolve impurities in final compounds?

Answer:

  • HPLC-MS: Detects impurities at 0.1% levels (C18 column, acetonitrile/water gradient).
  • NMR Diffusion-Ordered Spectroscopy (DOSY): Distinguishes residual solvents (e.g., DMSO) from byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.